molecular formula C17H21NO4 B15291258 5-Hydroxy Etodolac

5-Hydroxy Etodolac

Cat. No.: B15291258
M. Wt: 303.35 g/mol
InChI Key: GGCMBDSUORPWFS-UHFFFAOYSA-N
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Description

5-Hydroxy Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This compound is characterized by the presence of a hydroxyl group at the 5th position of the Etodolac molecule, which may influence its pharmacological properties and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Etodolac typically involves the hydroxylation of Etodolac. One common method is the biomimetic oxidation of Etodolac using iodosylbenzene catalyzed by tetraaryl-porphyrinatoiron(III) chlorides in dichloromethane. This reaction yields this compound along with other regioselective products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Etodolac undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Etodolac.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Iodosylbenzene in the presence of tetraaryl-porphyrinatoiron(III) chlorides.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

Scientific Research Applications

5-Hydroxy Etodolac has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of NSAIDs.

    Biology: Investigated for its potential anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in treating inflammatory conditions with possibly improved efficacy and reduced side effects compared to Etodolac.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

The mechanism of action of 5-Hydroxy Etodolac is similar to that of Etodolac, involving the inhibition of cyclooxygenase enzymes. By selectively inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The presence of the hydroxyl group may enhance its binding affinity and selectivity for COX-2, potentially leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Etodolac: The parent compound, known for its anti-inflammatory and analgesic properties.

    4-Hydroxy Etodolac: Another hydroxylated derivative with similar properties.

    Ketorolac: A structurally related NSAID with potent analgesic effects.

Uniqueness

5-Hydroxy Etodolac is unique due to the specific position of the hydroxyl group, which may confer distinct pharmacological properties. Its selective COX-2 inhibition and potential for reduced gastrointestinal side effects make it a promising candidate for further research and development .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2-(1,8-diethyl-5-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid

InChI

InChI=1S/C17H21NO4/c1-3-10-5-6-12(19)14-11-7-8-22-17(4-2,9-13(20)21)16(11)18-15(10)14/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21)

InChI Key

GGCMBDSUORPWFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O

Origin of Product

United States

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